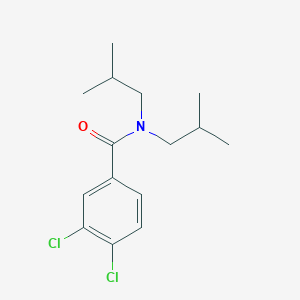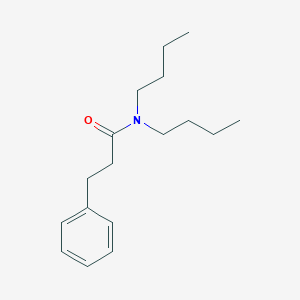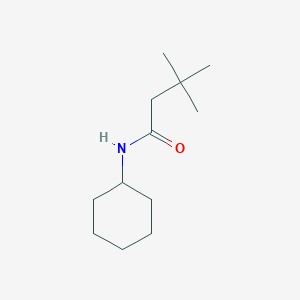
N-(3-bromobenzyl)butan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromobenzyl)butan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a butan-2-amine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing N-(3-bromobenzyl)butan-2-amine involves the nucleophilic substitution reaction. This can be achieved by reacting 3-bromobenzyl chloride with butan-2-amine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion.
Reductive Amination: Another method involves the reductive amination of 3-bromobenzaldehyde with butan-2-amine. This process requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution or reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-bromobenzyl)butan-2-amine can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Formation of benzoic acid derivatives
Reduction: Formation of primary or secondary amines, alcohols
Substitution: Formation of hydroxyl or amino-substituted benzyl derivatives
Applications De Recherche Scientifique
Chemistry: N-(3-bromobenzyl)butan-2-amine is used as a building block in organic synthesis. It is employed in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor in the synthesis of biologically active compounds.
Medicine: The compound is investigated for its potential therapeutic properties. It may act as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: this compound is utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable in the development of novel polymers and advanced materials.
Mécanisme D'action
The mechanism by which N-(3-bromobenzyl)butan-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom in the benzyl group can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
N-(4-bromobenzyl)butan-2-amine: Similar structure but with the bromine atom at the para position.
N-(3-chlorobenzyl)butan-2-amine: Similar structure with a chlorine atom instead of bromine.
N-(3-bromobenzyl)propan-2-amine: Similar structure with a shorter alkyl chain.
Uniqueness: N-(3-bromobenzyl)butan-2-amine is unique due to the specific positioning of the bromine atom and the butan-2-amine moiety. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propriétés
IUPAC Name |
N-[(3-bromophenyl)methyl]butan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKQKBKACWXYHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405896 |
Source


|
| Record name | N-(3-bromobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869949-42-8 |
Source


|
| Record name | N-(3-bromobenzyl)butan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(Piperazin-1-yl)benzo[d]isothiazole dihydrochloride](/img/structure/B180941.png)

![4-Nitrobenzyl [2R-(2alpha,5beta,6alpha,7beta)]-3-methylene-8-oxo-7-(phenoxyacetamido)-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate 5-oxide](/img/structure/B180945.png)


